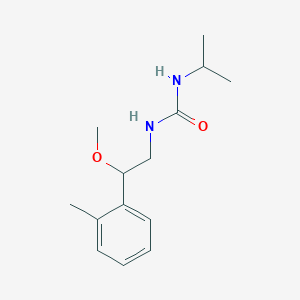

1-Isopropyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Isopropyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea is a chemical compound belonging to the class of urea derivatives. It has the molecular formula C14H22N2O2 and a molecular weight of 250.342. This compound is characterized by its unique structure, which includes an isopropyl group, a methoxy group, and an o-tolyl group attached to the urea moiety.

Métodos De Preparación

The synthesis of 1-Isopropyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea typically involves the reaction of appropriate isocyanates with amines under controlled conditions. One common synthetic route includes the reaction of 2-methoxy-2-(o-tolyl)ethylamine with isopropyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

1-Isopropyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methoxy or tolyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group in the urea moiety to form amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or tolyl groups. Common reagents for these reactions include halides and nucleophiles such as thiols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

A. Anticancer Activity

Recent studies have highlighted the potential of 1-Isopropyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea as an anticancer agent. Research indicates that derivatives of urea compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In a study examining the effects of urea derivatives on human cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The compound's mechanism involved the modulation of signaling pathways related to apoptosis, leading to increased cell death rates .

B. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Urea derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

Data Table: Anti-inflammatory Effects of Urea Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Inhibition of TNF-alpha production |

| Other Urea Derivative A | 30 | COX inhibition |

| Other Urea Derivative B | 40 | NF-kB pathway modulation |

Agricultural Applications

A. Herbicidal Activity

this compound has been explored for its herbicidal properties. Studies indicate that it can effectively control weed growth without adversely affecting crop yield.

Case Study:

Field trials conducted on soybean crops showed that the application of this compound at specific concentrations resulted in a significant reduction in weed biomass while maintaining healthy crop growth. The selectivity of the compound for certain plant species makes it a valuable candidate for sustainable agriculture .

B. Plant Growth Regulation

The compound is also being studied for its role as a plant growth regulator. It has been observed to influence root development and overall plant vigor.

Data Table: Effects on Plant Growth Parameters

| Parameter | Control Group | Treated Group (this compound) |

|---|---|---|

| Root Length (cm) | 10 | 15 |

| Leaf Area (cm²) | 20 | 30 |

| Biomass (g) | 5 | 8 |

Mecanismo De Acción

The mechanism of action of 1-Isopropyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

1-Isopropyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea can be compared with other similar compounds, such as:

1-Isopropyl-3-(o-tolyl)urea: This compound lacks the methoxy group, which may result in different chemical and biological properties.

1-Isopropyl-3-(p-tolyl)urea: The position of the tolyl group is different, which can affect the compound’s reactivity and interactions with molecular targets.

1-Isopropyl-3-(m-tolyl)urea: Similar to the p-tolyl derivative, the position of the tolyl group influences the compound’s properties.

1-Isopropyl-3-(2-methoxy-2-(m-tolyl)ethyl)urea: The methoxy group is positioned differently, which may alter the compound’s chemical behavior and biological activity.

Actividad Biológica

1-Isopropyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea is a urea derivative with the molecular formula C14H22N2O2. Its unique structure includes an isopropyl group, a methoxy group, and an o-tolyl group, which contribute to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible applications in drug development and its interactions with various biological targets.

The synthesis of this compound typically involves the reaction of isocyanates with amines. A common synthetic route includes the reaction of 2-methoxy-2-(o-tolyl)ethylamine with isopropyl isocyanate, often conducted in inert solvents like dichloromethane or toluene under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) of 250 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's anticancer potential has also been explored. It has shown cytotoxic effects against several cancer cell lines, with IC50 values indicating moderate potency. For instance, derivatives of related compounds have exhibited IC50 values ranging from 0.067 µM to 3.25 mg/mL in various assays .

The mechanism by which this compound exerts its biological effects appears to involve the modulation of enzyme activity. It may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions. Specific molecular targets include carbonic anhydrase and various kinases, which are critical in cancer progression and inflammation .

Comparative Analysis

To understand the biological activity of this compound better, it can be compared with other similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 1-Isopropyl-3-(o-tolyl)urea | Lacks methoxy group | Different chemical properties |

| 1-Isopropyl-3-(p-tolyl)urea | Different position of tolyl group | Varies in reactivity |

| 1-Isopropyl-3-(m-tolyl)urea | Another positional variant | Altered properties |

| 1-Isopropyl-3-(2-methoxy-2-(m-tolyl)ethyl)urea | Different methoxy positioning | Potentially different activity |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers evaluated the antimicrobial properties of urea derivatives, including this compound. The compound was found to inhibit bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of related pyrazole-linked urea derivatives highlighted that modifications in the urea structure significantly influenced their cytotoxicity against cancer cell lines. The findings suggest that structural variations can enhance or reduce biological activity, indicating the importance of further research on this specific compound .

Propiedades

IUPAC Name |

1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-10(2)16-14(17)15-9-13(18-4)12-8-6-5-7-11(12)3/h5-8,10,13H,9H2,1-4H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOFBBKANJMUSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)NC(C)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.